N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine
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Overview
Description
N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine: is an organic compound with the molecular formula C10H9ClN4. It is a derivative of pyrimidine and benzene, featuring a chlorine atom at the second position of the pyrimidine ring and two amino groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 2-chloropyrimidine with benzene-1,2-diamine. One common method includes heating 2-chloropyrimidine with benzene-1,2-diamine in the presence of a base such as diisopropylethylamine (DIEA) in a suitable solvent like n-butanol at elevated temperatures (e.g., 110°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Coupling Reactions: The amino groups on the benzene ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Reagents like palladium catalysts and bases are typically used.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can lead to compounds with biological activity, such as enzyme inhibitors or receptor antagonists.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and amino groups can form hydrogen bonds or other interactions with the active sites of these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine: Similar structure but with an additional chlorine atom on the pyrimidine ring.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A related compound with pyridine rings instead of pyrimidine.
Uniqueness: N1-(2-chloropyrimidin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-N-(2-chloropyrimidin-4-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-5-9(15-10)14-8-4-2-1-3-7(8)12/h1-6H,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCSIOQNRNSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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